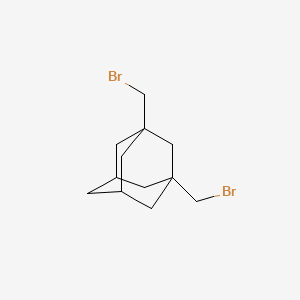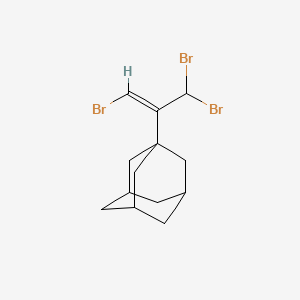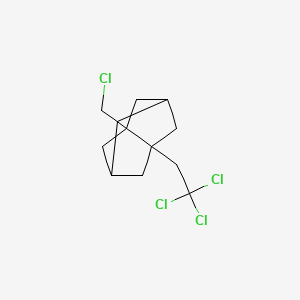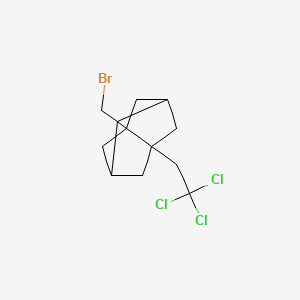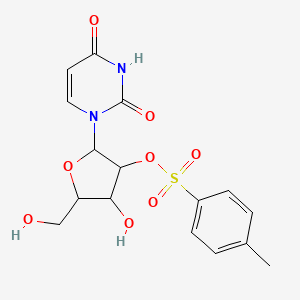
URIDINE, 2'-P-TOLUENESULFONATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
URIDINE, 2’-P-TOLUENESULFONATE: is a chemical compound that belongs to the class of nucleosides. It is a derivative of uridine, where the 2’-hydroxyl group of the ribose moiety is substituted with a p-toluenesulfonate group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of URIDINE, 2’-P-TOLUENESULFONATE typically involves the reaction of uridine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate uridine-2’-tosylate, which is then purified to obtain the final product .
Industrial Production Methods: Industrial production of URIDINE, 2’-P-TOLUENESULFONATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
化学反应分析
Types of Reactions: URIDINE, 2’-P-TOLUENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various uridine derivatives with different functional groups .
科学研究应用
URIDINE, 2’-P-TOLUENESULFONATE has a wide range of scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid chemistry and the development of new chemical probes .
Biology:
- Utilized in the investigation of RNA modifications and their roles in gene expression and regulation.
- Serves as a substrate for enzymatic studies involving nucleoside-modifying enzymes .
Medicine:
- Explored for its potential therapeutic applications, including antiviral and anticancer activities.
- Investigated for its role in modulating cellular processes and signaling pathways .
Industry:
- Used in the production of nucleoside analogs for pharmaceutical applications.
- Employed in the development of diagnostic tools and assays .
作用机制
The mechanism of action of URIDINE, 2’-P-TOLUENESULFONATE involves its interaction with various molecular targets and pathways. The p-toluenesulfonate group enhances the compound’s stability and reactivity, allowing it to participate in a range of biochemical processes. It can modulate the activity of nucleoside-modifying enzymes, influence RNA processing and stability, and affect cellular signaling pathways .
相似化合物的比较
URIDINE, 2’-P-TOLUENESULFONATE can be compared with other similar compounds, such as:
5-Methyluridine: A methylated derivative of uridine with different chemical properties and biological activities.
Pseudouridine: An isomer of uridine with a unique glycosidic bond, known for its role in RNA stability and function.
2’-Deoxyuridine: A deoxyribonucleoside analog of uridine, used in DNA synthesis and repair studies.
属性
IUPAC Name |
[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8S/c1-9-2-4-10(5-3-9)27(23,24)26-14-13(21)11(8-19)25-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFVTNUPTXPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
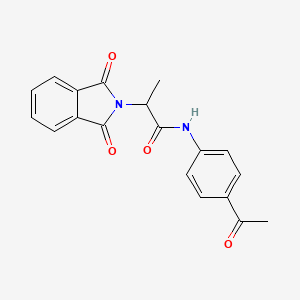
![2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7739437.png)
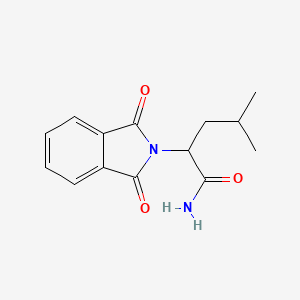
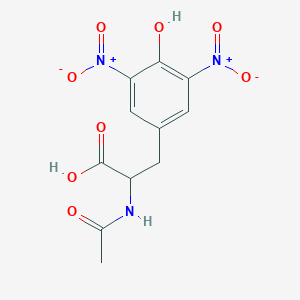
![METHYL 3-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B7739447.png)
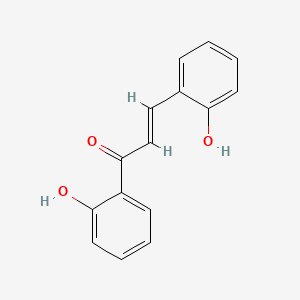
![3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-ol](/img/structure/B7739477.png)
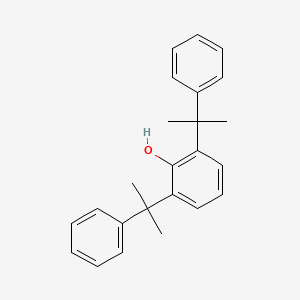
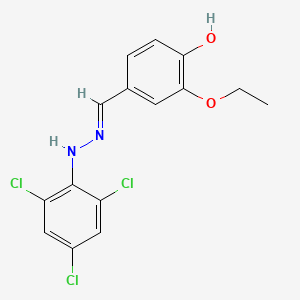
![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)
